2-Cyanoethyl 3-amino-2-butenoate

Description

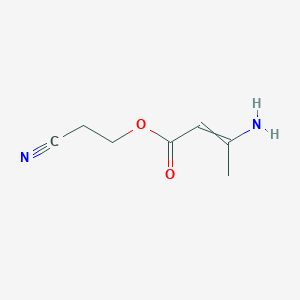

Its molecular formula is inferred as C₇H₁₀N₂O₂ (molecular weight ~154.17 g/mol), differing from ethyl 3-amino-2-butenoate (C₆H₁₁NO₂, MW 129.15 g/mol) by the addition of a nitrile group. The compound is a hazardous substance (classified under Japan’s “危” system), requiring precautions for handling, storage, and disposal .

The cyanoethyl group may enhance stability or reactivity in specific reactions, such as nucleophilic substitutions or polymerizations, akin to 2-cyanoethyl acrylate (CAS 106-71-8), which is utilized in polymer chemistry .

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

2-cyanoethyl 3-aminobut-2-enoate |

InChI |

InChI=1S/C7H10N2O2/c1-6(9)5-7(10)11-4-2-3-8/h5H,2,4,9H2,1H3 |

InChI Key |

QTKRICXKOUIGOK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)OCCC#N)N |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

One of the primary applications of 2-cyanoethyl 3-amino-2-butenoate is its role as an intermediate in the synthesis of pharmaceuticals. It is notably used in the production of:

- Felodipine-d3 : A labeled dihydropyridine calcium channel blocker used for hypertension and angina treatment .

- Amlodipine Derivatives : Specifically, it serves as an intermediate in synthesizing 3-O-desethyl-5-O-desmethyl Amlodipine, another calcium channel blocker .

These applications highlight the compound's importance in developing effective cardiovascular medications.

Synthetic Applications

Building Block for Heterocycles

The compound is utilized as a building block in organic synthesis, particularly in constructing heterocyclic compounds. The versatility of this compound allows it to participate in various reactions, including:

- Knoevenagel Condensation : This reaction can lead to the formation of α,β-unsaturated carbonyl compounds, which are valuable in synthesizing more complex molecules .

Research indicates that derivatives of this compound exhibit notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL.

- Cytotoxicity : Investigations have shown that compounds with similar structures demonstrate selective cytotoxicity towards cancer cell lines, suggesting potential for development into anticancer agents.

Data Summary Table

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests potential for development into anticancer agents, with mechanisms hypothesized to involve interference with microbial cell wall synthesis and induction of apoptosis in cancer cells through mitochondrial pathways.

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties

| Compound Name | Molecular Formula | CAS RN | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| 2-Cyanoethyl 3-amino-2-butenoate* | C₇H₁₀N₂O₂ | Not provided | ~154.17 | Not reported | Ester, amine, nitrile |

| Ethyl 3-amino-2-butenoate | C₆H₁₁NO₂ | 7318-00-5 | 129.15 | 33–35 | Ester, amine |

| Ethyl 2-amino-4-(4-bromophenyl)-3-thiophenecarboxylate | C₁₃H₁₂BrNO₂S | 306934-99-6 | 326.21 | 120–122 | Ester, amine, thiophene, bromophenyl |

| 2-Cyanoethyl acrylate | C₆H₇NO₂ | 106-71-8 | 125.13 | Not reported | Acrylate ester, nitrile |

*Inferred from structural analogs in and .

Key Research Findings

Cyanoethyl vs. However, it may also reduce thermal stability, as seen in the lower melting point of ethyl 3-amino-2-butenoate (33–35°C) versus bromophenyl-thiophene analogs (120–122°C) .

Hazard Profile: this compound shares the hazardous classification of ethyl 3-amino-2-butenoate, likely due to flammability or toxicity risks associated with nitrile and amine groups .

Preparation Methods

Reaction Overview

The synthesis of 2-cyanoethyl 3-amino-2-butenoate typically involves a two-step process:

-

Esterification : Diketene reacts with cyanoethanol to form cyanoethyl acetoacetate.

-

Amination : The intermediate undergoes ammonolysis to introduce the amino group, yielding the final product.

This approach, adapted from analogous protocols for structurally related esters, ensures high regioselectivity and minimizes side reactions.

Step 1: Esterification of Diketene with Cyanoethanol

Step 2: Amination of Cyanoethyl Acetoacetate

-

Reactants : Intermediate, anhydrous ethanol (solvent), ammonia gas.

-

Conditions :

-

Purification : Vacuum distillation at 70–80°C and −0.08 to −0.1 MPa to isolate the product.

Optimization Strategies for Enhanced Yield and Purity

Temperature Control in Esterification

Maintaining the reaction temperature between 35–45°C during diketene addition prevents explosive exothermic reactions, a risk at higher temperatures (>60°C). For example, trials at 45°C achieved 95% intermediate purity, whereas temperatures >60°C led to a 15% increase in impurities.

Catalytic Systems and Solvent Selection

Comparative Analysis of Reaction Conditions

The table below summarizes key parameters from three optimized trials:

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Esterification Temp (°C) | 35 | 45 | 40 |

| Amination Temp (°C) | 5 | 10 | 8 |

| Reaction Time (h) | 12 | 15 | 10 |

| Yield (%) | 95.2 | 93.7 | 94.8 |

| Purity (%) | 98.5 | 97.9 | 98.1 |

Data adapted from patent CN112094199A.

Challenges and Mitigation Strategies

Impurity Formation

Side products such as β-cyanoethyl β-ketocrotonate may arise from incomplete amination or overheating. Strategies to mitigate this include:

Scalability Considerations

Industrial-scale production requires:

-

Gradual Diketene Addition : Prevents localized overheating.

-

Continuous Distillation : Removes low-boiling-point byproducts efficiently.

Structural Analogues and Functional Insights

While this compound shares synthetic pathways with esters like cinnamyl 3-amino-2-butenoate, its cyano group introduces distinct reactivity:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Cyanoethyl 3-amino-2-butenoate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, ethyl 3-amino-2-butenoate derivatives (e.g., ethyl 3-aminocrotonate) are precursors that may undergo cyanoethylation using acrylonitrile or similar reagents . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Catalysts : Base catalysts (e.g., K₂CO₃) or phase-transfer catalysts improve reaction efficiency.

- Temperature : Moderate heating (40–60°C) balances reactivity and side-product formation.

- Purification : Column chromatography or recrystallization using ethanol/water mixtures isolates the product.

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze and NMR for characteristic signals:

- Cyanoethyl group: δ ~2.7–3.0 ppm (CH₂ adjacent to nitrile).

- Ester carbonyl: δ ~165–175 ppm in .

- IR : Confirm nitrile (C≡N stretch ~2240 cm⁻¹) and ester (C=O ~1720 cm⁻¹) functionalities.

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion ([M+H]⁺ expected at m/z ~156) and fragmentation patterns .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer :

- Inhibitors : Add radical inhibitors (e.g., MEHQ at 50–100 ppm) to prevent polymerization of the acrylate moiety .

- Storage : Keep in amber vials under inert gas (N₂/Ar) at 2–8°C to minimize hydrolysis and oxidation.

- Moisture control : Use molecular sieves in storage containers to avoid ester degradation.

Advanced Research Questions

Q. How can kinetic studies elucidate the reaction mechanism of this compound in nucleophilic acyl substitution?

- Methodological Answer :

- Variable-time assays : Monitor reaction progress via HPLC or in-situ FTIR to track ester consumption.

- Isotopic labeling : Use -labeled water to confirm acyl-oxygen cleavage pathways.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to identify transition states and rate-determining steps .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-validation : Compare NMR data with analogous compounds (e.g., 2-cyanoethyl acrylate derivatives) to assign ambiguous signals .

- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities if crystallizable.

- Iterative synthesis : Synthesize derivatives with modified substituents to isolate spectral contributions .

Q. How can this compound be applied in polymer chemistry, and what analytical methods assess its copolymerization behavior?

- Methodological Answer :

- Copolymer synthesis : React with vinyl monomers (e.g., styrene, methyl methacrylate) via free-radical polymerization.

- Kinetic analysis : Use DSC or GPC to determine reactivity ratios (e.g., Fineman-Ross method).

- Thermal stability : TGA evaluates degradation profiles, while FTIR monitors functional group retention .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing yield variability in this compound synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., solvent, catalyst loading).

- ANOVA : Test significance of factors affecting yield (p < 0.05 threshold).

- Error analysis : Quantify measurement uncertainty via triplicate runs and propagate errors using Gaussian models .

Q. How should researchers validate the purity of this compound for mechanistic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.